molecular formula C14H12FNO3 B3931174 2-propyn-1-yl 2-(acetylamino)-3-(4-fluorophenyl)acrylate

2-propyn-1-yl 2-(acetylamino)-3-(4-fluorophenyl)acrylate

Cat. No. B3931174
M. Wt: 261.25 g/mol
InChI Key: VAHBDRMFIPFPET-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyn-1-yl 2-(acetylamino)-3-(4-fluorophenyl)acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is also known as TFAA and is synthesized through a multistep reaction process.

Mechanism of Action

The mechanism of action of TFAA involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that are involved in the development of pain and inflammation. By inhibiting the COX enzyme, TFAA reduces the production of prostaglandins, leading to a decrease in pain and inflammation.
Biochemical and Physiological Effects:
TFAA has been found to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce fever and swelling. TFAA has been found to be well-tolerated in animal models and does not exhibit any significant toxicity.

Advantages and Limitations for Lab Experiments

One of the major advantages of TFAA is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs for the treatment of pain and inflammation. However, one of the limitations of TFAA is its complex synthesis process, which makes it difficult to produce in large quantities.

Future Directions

There are several future directions for the research on TFAA. One potential direction is the development of new drugs based on TFAA for the treatment of pain and inflammation. Another potential direction is the investigation of the potential anti-cancer properties of TFAA. There is also a need for further research on the mechanism of action of TFAA and its potential side effects.
Conclusion:
In conclusion, TFAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. TFAA exhibits potent anti-inflammatory and analgesic properties and has been found to be well-tolerated in animal models. However, the complex synthesis process of TFAA is a limitation for its large-scale production. There are several future directions for the research on TFAA, including the development of new drugs for the treatment of pain and inflammation and the investigation of its potential anti-cancer properties.

Scientific Research Applications

TFAA has been extensively studied for its potential applications in medicine and biotechnology. One of the major applications of TFAA is in the development of new drugs. TFAA has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the development of new painkillers and anti-inflammatory drugs.

properties

IUPAC Name

prop-2-ynyl (Z)-2-acetamido-3-(4-fluorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-3-8-19-14(18)13(16-10(2)17)9-11-4-6-12(15)7-5-11/h1,4-7,9H,8H2,2H3,(H,16,17)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHBDRMFIPFPET-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=CC1=CC=C(C=C1)F)C(=O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N/C(=C\C1=CC=C(C=C1)F)/C(=O)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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